molecular formula C22H26ClN3O4 B1183607 ZBDPUCXJZDSDJN-AITKFJGESA-N

ZBDPUCXJZDSDJN-AITKFJGESA-N

Cat. No.: B1183607
M. Wt: 431.917
InChI Key: ZBDPUCXJZDSDJN-AITKFJGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier ZBDPUCXJZDSDJN-AITKFJGESA-N corresponds to 2,2-dimethyl-3-[(1-methylethylidene)amino]-4-imidazolidinone, a heterocyclic organic compound featuring a 4-imidazolidinone core. This structure is characterized by a five-membered ring containing two nitrogen atoms and one ketone group. Imidazolidinones are of interest in medicinal chemistry due to their structural similarity to bioactive molecules, such as enzyme inhibitors or antimicrobial agents .

Properties

Molecular Formula

C22H26ClN3O4

Molecular Weight

431.917

InChI

InChI=1S/C22H26ClN3O4/c23-15-2-4-16(5-3-15)26-14-22-7-6-17(30-22)18(19(22)21(26)28)20(27)24-8-1-9-25-10-12-29-13-11-25/h2-7,17-19H,1,8-14H2,(H,24,27)/t17-,18?,19?,22-/m1/s1

InChI Key

ZBDPUCXJZDSDJN-AITKFJGESA-N

SMILES

C1COCCN1CCCNC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)Cl)O3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize ZBDPUCXJZDSDJN-AITKFJGESA-N, we compare it with structurally related compounds from the provided evidence (Table 1).

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name/Identifier Core Structure Substituents/Functional Groups Potential Applications Reference
This compound 4-Imidazolidinone 2,2-dimethyl; 3-(methylethylidene amino) Antimicrobial agents, enzyme modulators
1,3-Bis(hydroxymethyl)urea Urea Hydroxymethyl groups at 1 and 3 positions Crosslinking agent, polymer chemistry
N,N'-Bis-cinnamylidene-1,6-hexanediamine Hexanediamine Cinnamylidene Schiff base moieties Chelation, metal ion binding
Pentamidine isethionate Aromatic diamidine Isethionate counterion; amidine groups Antiprotozoal/antifungal therapy
Ethyl xanthate salts Xanthate Ethyl groups; sulfur-rich anionic structure Flotation agents in metallurgy

Key Findings:

This contrasts with 1,3-bis(hydroxymethyl)urea, which lacks a heterocyclic core but shares hydrogen-bonding capacity . Pentamidine isethionate shares nitrogen-rich aromaticity but lacks the imidazolidinone ring, highlighting the role of ring structure in biological targeting .

Molecular Complexity and Applications :

  • This compound’s branched substituents suggest higher lipophilicity compared to linear analogs like ethyl xanthate salts , which prioritize ionic interactions .
  • N,N'-Bis-cinnamylidene-1,6-hexanediamine demonstrates the importance of conjugated systems for metal binding, a feature absent in the target compound .

Synthetic Accessibility :

  • While this compound requires multistep synthesis (e.g., cyclization and Schiff base formation), compounds like ethyl xanthate salts are simpler to produce, reflecting a trade-off between complexity and functionality .

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